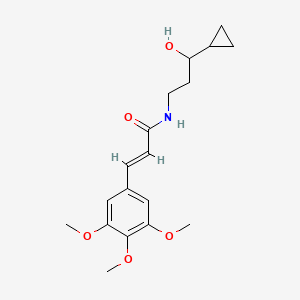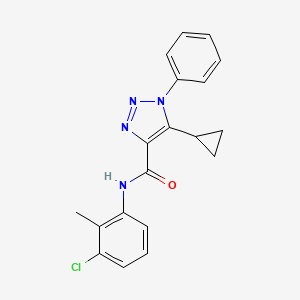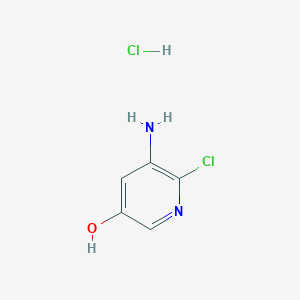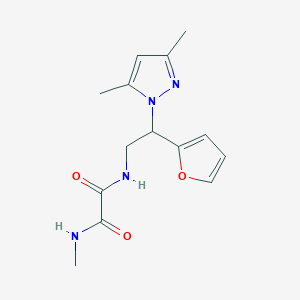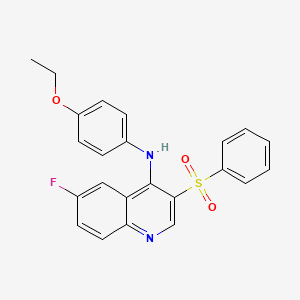
N-(4-ethoxyphenyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-ethoxyphenyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4-amine” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of quinoline consists of a benzene ring fused with a pyridine ring. The presence of the nitrogen atom in the pyridine ring and the various substituents on the quinoline core can greatly influence the chemical properties and biological activities of the quinoline derivatives .Chemical Reactions Analysis
Quinoline and its derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic ring and the nitrogen atom .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-(4-ethoxyphenyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4-amine, due to its complex structure, has potential applications in various fields of scientific research, particularly in synthesis and characterization of novel compounds. For example, its structural relatives have been used in the synthesis of metabolites, such as ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, through efficient synthetic routes involving methanesulfonyl as a protective group (Mizuno et al., 2006). This showcases the compound's potential in aiding the development of new synthetic methodologies.
Photophysical Properties and Application
The compound's quinoline core is significant in the study of photophysical properties, where derivatives like 6-methoxy-4-quinolone have exhibited strong fluorescence across a wide pH range, suggesting applications in biomedical analysis and fluorescent labeling (Hirano et al., 2004). Such characteristics underscore the compound's relevance in developing new fluorescent probes and labels.
Anti-inflammatory and Antiproliferative Activities
Research into fluorine-substituted quinoline derivatives has revealed potential anti-inflammatory and antiproliferative activities, suggesting the utility of N-(4-ethoxyphenyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4-amine in medicinal chemistry. Specifically, fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have demonstrated improved solubility and potential inhibitory effects on LPS-induced NO secretion, indicating their therapeutic potential (Sun et al., 2019).
Applications in Organic Light-Emitting Devices (OLEDs)
The compound's derivatives have found applications in the development of standard-red organic light-emitting device (OLED) applications, where novel red-emissive fluorophores have been synthesized for enhanced chromaticity and reduced concentration quenching (Luo et al., 2015). This highlights the potential of N-(4-ethoxyphenyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4-amine in the design and improvement of OLED materials.
Direcciones Futuras
Quinoline and its derivatives have found numerous applications in medicinal chemistry and drug discovery due to their diverse biological activities . Future research may focus on the synthesis of new quinoline derivatives with improved biological activities and reduced side effects, as well as their potential applications in various fields.
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c1-2-29-18-11-9-17(10-12-18)26-23-20-14-16(24)8-13-21(20)25-15-22(23)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSUFJGXSAAQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-6-fluoro-3-(phenylsulfonyl)quinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

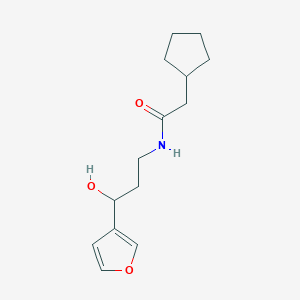
![3-(2-chlorophenyl)-N-[(2-fluorophenyl)carbamothioyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2895211.png)

![1-(2,6-dimethylmorpholino)-2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2895216.png)
